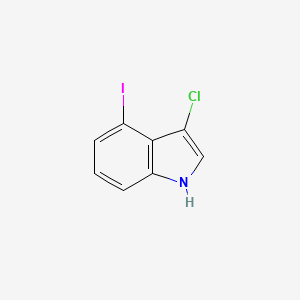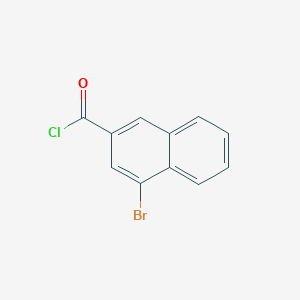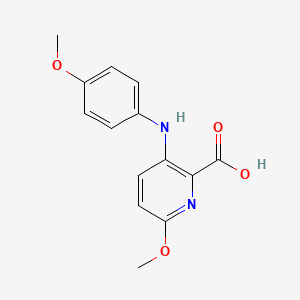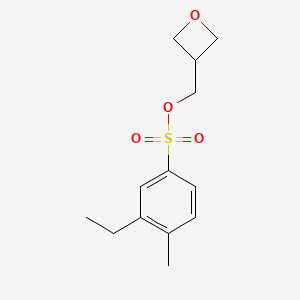![molecular formula C19H12N2 B11849390 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-diazapentacyclo[118002,1105,10014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
The synthesis of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear precursors are transformed into the desired pentacyclic structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction, where the compound modulates the transmission of signals within cells, or metabolic pathways, where it affects the conversion of substrates into products.
Comparación Con Compuestos Similares
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene can be compared with other similar compounds, such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 12-thia-4,9-diazapentacyclo[11.8.0.02,11.03,8.014,19]heneicosa-1(13),2(11),3(8),4,6,14,16,18,20-nonaen-10-one
- 2,13-dimethyl (14Z)-11,22-diazapentacyclo[13.7.0.0⁴,¹².0⁵,¹⁰.0¹⁶,²¹]docosa-1,3,5,7,9,12,14,16,18,20-decaene-2,13-dicarboxylate
These compounds share similar pentacyclic structures but differ in the presence of additional functional groups or heteroatoms, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C19H12N2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-17-18(15)20-19-16-8-4-2-6-14(16)11-12-21(17)19/h1-12H |
Clave InChI |
CTCFVROOGYAUPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C4N3C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)


![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)






![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)

